Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
Overview
Description
- ALC-0159 is a PEG/lipid conjugate, specifically the N,N-dimyristyl amide of 2-hydroxyacetic acid. It is O-pegylated to a PEG chain mass of about 2 kilodaltons (corresponding to approximately 45-46 ethylene oxide units per molecule of N,N-dimyristyl hydroxyacetamide).
- By nature, it is a non-ionic surfactant.
- Notably, ALC-0159 is a component of the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine (0.05 mg per dose), which contains the active ingredient tozinameran .
Preparation Methods
- ALC-0159 is synthesized through specific routes and reaction conditions, resulting in its PEGylated lipid structure.
- Industrial production methods likely involve optimized processes for scalability and purity.
Chemical Reactions Analysis
- ALC-0159 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- Major products formed could include modified lipid structures or PEGylated derivatives.
Scientific Research Applications
- ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.
- Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.
Mechanism of Action
- The compound’s mechanism of action involves stabilizing lipid nanoparticles through steric hindrance due to its PEG (polyethylene glycol) moiety .
- Molecular targets and pathways influenced by ALC-0159 would require further investigation.
Comparison with Similar Compounds
- ALC-0159’s uniqueness lies in its specific structure and PEGylation.
- Similar compounds may include other lipid-based carriers or PEGylated molecules.
Properties
IUPAC Name |
azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRINHCGBBXKJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H70N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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